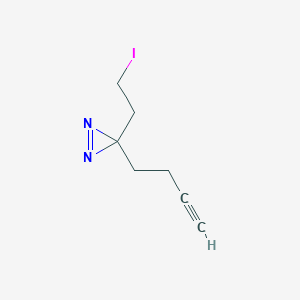
5-(2,2,2-トリフルオロアセチル)チオフェン-2-カルボン酸tert-ブチル
概要
説明
tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C11H11F3O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
科学的研究の応用
tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as organic semiconductors and light-emitting diodes (LEDs).
準備方法
The synthesis of tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with trifluoroacetic anhydride and tert-butyl alcohol. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Thiophene derivative, trifluoroacetic anhydride, tert-butyl alcohol.
Catalyst: Lewis acid (e.g., aluminum chloride).
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine).
作用機序
The mechanism of action of tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity for certain targets, while the thiophene ring can facilitate interactions with aromatic residues in proteins.
類似化合物との比較
tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
tert-Butyl 5-(trifluoroacetyl)thiophene-2-carboxylate: Similar structure but without the 2,2,2-trifluoro substitution.
tert-Butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a thiophene ring.
tert-Butyl 5-(trifluoroacetyl)thiophene-2-carboxylate: Similar structure but with different substitution patterns on the thiophene ring.
The uniqueness of tert-Butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
tert-butyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c1-10(2,3)17-9(16)7-5-4-6(18-7)8(15)11(12,13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIFCJANMGGQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1381829.png)
![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B1381830.png)
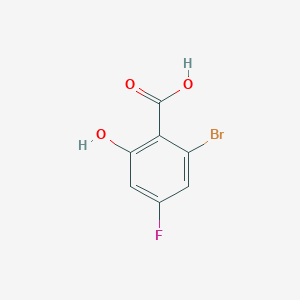
![1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1381834.png)
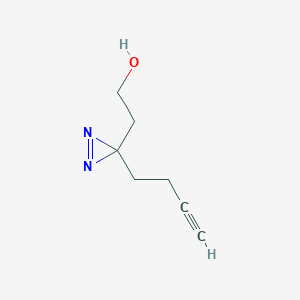
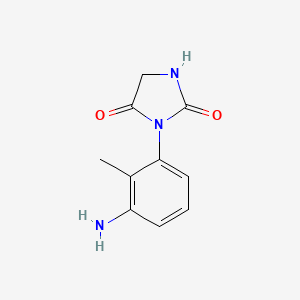
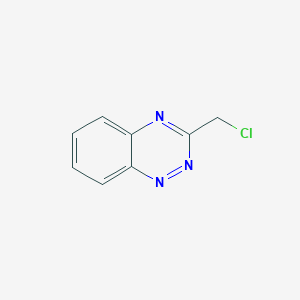

![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
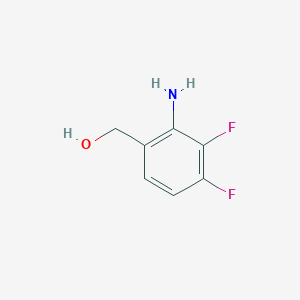
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
